Forskolin

Description

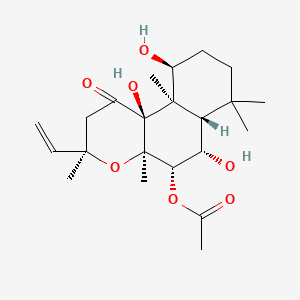

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(3R,4aR,5S,6S,6aS,10S,10aR,10bS)-3-ethenyl-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34O7/c1-8-19(5)11-14(25)22(27)20(6)13(24)9-10-18(3,4)16(20)15(26)17(28-12(2)23)21(22,7)29-19/h8,13,15-17,24,26-27H,1,9-11H2,2-7H3/t13-,15-,16-,17-,19-,20-,21+,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHCQJHSOBUTRHG-KGGHGJDLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(C2C(CCC(C2(C3(C1(OC(CC3=O)(C)C=C)C)O)C)O)(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1[C@H]([C@@H]2[C@]([C@H](CCC2(C)C)O)([C@@]3([C@@]1(O[C@@](CC3=O)(C)C=C)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8040484 | |

| Record name | Forskolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8040484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66575-29-9, 66428-89-5 | |

| Record name | Forskolin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66575-29-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Naphtho(2,1-b)pyran-1-one, 5-(acetyloxy)-3-ethenyldodecahydro-6,10,10b-trihydroxy-3,4a,7,7,10a-pentamethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066428895 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Colforsin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066575299 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Colforsin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02587 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Forskolin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8040484 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Colforsin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.354 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | COLFORSIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1F7A44V6OU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Forskolin's Interaction with Adenylyl Cyclase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action of forskolin, a labdane diterpene isolated from the Indian coleus plant (Coleus forskohlii), on adenylyl cyclase (AC). This compound's ability to directly and potently activate most isoforms of adenylyl cyclase has established it as an indispensable tool in cellular biology and a subject of interest in drug development. This document provides a comprehensive overview of its binding kinetics, the structural basis of its activity, detailed experimental protocols for studying its effects, and a visual representation of the involved signaling pathways.

Core Mechanism of Action

This compound's primary molecular target is adenylyl cyclase, the enzyme responsible for the conversion of adenosine triphosphate (ATP) to the second messenger cyclic adenosine monophosphate (cAMP).[1][2][3] Unlike receptor-mediated activation, this compound bypasses the need for G-protein-coupled receptor (GPCR) stimulation and directly binds to the catalytic subunit of the enzyme.[3] This direct activation leads to a rapid and substantial increase in intracellular cAMP levels.[1][2]

The binding site for this compound is located at the interface of the two homologous cytoplasmic catalytic domains of adenylyl cyclase, C1 and C2.[4][5] This allosteric binding stabilizes an active conformation of the enzyme, thereby enhancing its catalytic activity.[6] The presence of the G-protein alpha subunit (Gsα) significantly enhances the affinity of adenylyl cyclase for this compound, indicating a synergistic relationship between G-protein activation and this compound binding.[1][2][7] this compound's action is reversible, and its effects can be readily washed out from experimental systems.[8]

It is important to note that while this compound activates most mammalian adenylyl cyclase isoforms (AC1-8), AC9 is notably insensitive to this compound.[4][9][10] Furthermore, some studies have suggested that at high concentrations, this compound may have off-target effects on other cellular components, such as membrane transport proteins and ion channels, independent of cAMP production.[11]

Quantitative Data on this compound-Adenylyl Cyclase Interaction

The interaction of this compound and its analogs with adenylyl cyclase has been quantified across various experimental systems. The following tables summarize key binding and activation parameters.

Table 1: this compound Activation of Adenylyl Cyclase (EC50 Values)

| Adenylyl Cyclase Isoform/Tissue | Experimental System | EC50 (µM) | Reference(s) |

| Type I | - | 0.5 | [2][10][12] |

| Rat Adipocyte Membranes | Membrane Preparation | ~13 | [13] |

| Rat Cerebral Cortical Membranes | Membrane Preparation | 5-10 | [14] |

| Pig Epidermis | Membrane Preparation | ~50 | [8] |

| Rat Adipocytes | Whole Cells | 2 | [15] |

Table 2: this compound Binding to Adenylyl Cyclase (Kd and Bmax Values)

| Preparation | Ligand | Kd | Bmax | Reference(s) |

| Rat Adipocyte Membranes | [14,15-³H]dihydrothis compound | 13 µM | 61 pmol/mg protein | [13] |

| Rat Brain Membranes (High-affinity site) | [³H]this compound | 15 nM | 270 fmol/mg protein | [16] |

| Rat Brain Membranes (Low-affinity site) | [³H]this compound | 1.1 µM | 4.2 pmol/mg protein | [16] |

| Solubilized Bovine Brain Proteins | [³H]this compound | 14 nM | 38 fmol/mg protein | [17] |

| Solubilized Bovine Brain Proteins (+GppNHp) | [³H]this compound | 14 nM | 94 fmol/mg protein | [17] |

Signaling Pathways and Experimental Workflows

To visualize the molecular interactions and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.

Signaling Pathway of this compound Action

Caption: this compound directly activates adenylyl cyclase, bypassing GPCRs.

Experimental Workflow for Adenylyl Cyclase Activity Assay

Caption: General workflow for measuring adenylyl cyclase activity.

Logical Relationship of this compound and G-Protein Synergy

References

- 1. montanamolecular.com [montanamolecular.com]

- 2. This compound | Coleonol | adenylate cyclase activator | TargetMol [targetmol.com]

- 3. mdpi.com [mdpi.com]

- 4. International Union of Basic and Clinical Pharmacology. CI. Structures and Small Molecule Modulators of Mammalian Adenylyl Cyclases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Conversion of this compound-insensitive to this compound-sensitive (mouse-type IX) adenylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterization of Adenylyl Cyclase Isoform 6 Residues Interacting with this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 7. "Real-Time cAMP Dynamics in Live Cells Using the Fluorescent cAMP Diffe" by Isabella Cattani-Cavalieri, Jordyn Margolis et al. [digitalcommons.chapman.edu]

- 8. High-affinity binding sites for [3H]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. montanamolecular.com [montanamolecular.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Production and assay of antibodies to an activator of adenylate cyclase, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Evidence for a single this compound-binding site in rat adipocyte membrane. Studies of [14,15-3H]dihydrothis compound binding and adenylate cyclase activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Real-Time cAMP Dynamics in Live Cells Using the Fluorescent cAMP Difference Detector In Situ - PMC [pmc.ncbi.nlm.nih.gov]

- 15. rndsystems.com [rndsystems.com]

- 16. Binding of [3H]this compound to rat brain membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Binding of [3H]this compound to solubilized preparations of adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

The Role of Forskolin in cAMP Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Forskolin, a labdane diterpene isolated from the plant Coleus forskohlii, is a powerful and widely used research tool for investigating the cyclic adenosine monophosphate (cAMP) signaling pathway.[1][2] Its primary and most significant biochemical action is the direct activation of adenylyl cyclase (AC), the enzyme responsible for the synthesis of cAMP from adenosine triphosphate (ATP).[1][3][4][5] This direct activation is receptor-independent, allowing for the artificial elevation of intracellular cAMP levels, thereby facilitating the study of downstream signaling events.[1] This technical guide provides an in-depth overview of this compound's mechanism of action, its effects on the cAMP pathway, quantitative data on its activity, and detailed experimental protocols for its use in research.

Mechanism of Action: Direct Adenylyl Cyclase Activation

This compound's utility in cellular biology stems from its unique ability to directly bind to and activate most isoforms of adenylyl cyclase.[6] This interaction occurs at a specific binding site on the catalytic subunit of the enzyme, distinct from the sites of G-protein interaction.[1][3] By binding to adenylyl cyclase, this compound stabilizes the enzyme in its active conformation, leading to a significant increase in the rate of ATP to cAMP conversion.[3]

This direct activation bypasses the need for upstream signaling events, such as the activation of G-protein coupled receptors (GPCRs) that would normally stimulate adenylyl cyclase.[1] This makes this compound an invaluable tool for isolating and studying the effects of elevated cAMP, independent of receptor-ligand interactions.

Signaling Pathway Diagram

References

Coleus forskohlii: A Comprehensive Technical Guide to Forskolin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coleus forskohlii, a member of the mint family (Lamiaceae), has been a staple in traditional Ayurvedic medicine for centuries.[1][2][3] Its therapeutic applications are primarily attributed to the presence of the labdane diterpenoid, forskolin.[4][5] this compound is a potent activator of the enzyme adenylyl cyclase, a key player in cellular signal transduction, leading to an increase in intracellular levels of cyclic adenosine monophosphate (cAMP).[6][7] This unique mechanism of action underpins its diverse pharmacological effects, including cardiovascular, bronchodilatory, and lipolytic activities, making it a subject of intense scientific scrutiny for modern drug development.[3][5] This technical guide provides an in-depth overview of Coleus forskohlii as a natural source of this compound, encompassing its biosynthesis, mechanism of action, extraction, quantification, and pharmacological properties, with a focus on presenting quantitative data and detailed experimental protocols.

Botany and Cultivation

Coleus forskohlii is a perennial aromatic herb that grows in the subtropical and temperate regions of India, Nepal, and Thailand.[8] The plant is characterized by its tuberous roots, which are the primary site of this compound accumulation.[2][9]

1.1. Cultivation Practices

Successful cultivation of Coleus forskohlii for optimal this compound yield requires specific agro-climatic conditions.

| Parameter | Recommendation |

| Soil | Well-drained red loamy soils with a pH of 5.5-7.[2][10] |

| Climate | Tropical conditions with high humidity (83-95%) and temperatures between 10-25°C.[2] |

| Propagation | Primarily through terminal cuttings.[2][10] |

| Planting Season | June-July.[2][10] |

| Harvesting | 5-6 months after planting.[1][2] The tubers are uprooted, cleaned, and sun-dried.[2] |

| Yield | Fresh tubers: 15-20 tonnes/hectare; Dry tubers: 2000-2200 kg/hectare .[1][2] |

This compound: The Bioactive Diterpenoid

This compound (C₂₂H₃₄O₇, Molar Mass: 410.5 g/mol ) is a structurally complex labdane diterpenoid.[9][11] Its solubility is a critical factor in its extraction and formulation.

| Solvent | Solubility |

| Water | Very poorly soluble (estimated 25-50 µM).[11] |

| DMSO | Soluble up to 160 mg/mL.[11] |

| Ethanol | Soluble up to 50 mg/mL.[11] |

| Chloroform | Soluble up to 50 mg/mL.[12] |

2.1. Biosynthesis of this compound

The biosynthesis of this compound is a multi-step enzymatic process that occurs predominantly in the root cork cells of Coleus forskohlii.[9][13] The pathway begins with the cyclization of geranylgeranyl pyrophosphate (GGPP) and involves a series of oxidation and acetylation reactions catalyzed by cytochrome P450 enzymes (CYPs) and acetyltransferases.[9][13][14]

Caption: Simplified biosynthetic pathway of this compound from GGPP.

2.2. Mechanism of Action: Adenylyl Cyclase Activation

This compound's primary pharmacological effect is the direct activation of adenylyl cyclase (AC), an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[6][15] This activation is independent of G-protein stimulation, a common mechanism for AC regulation.[16][17] The resulting increase in intracellular cAMP levels activates protein kinase A (PKA), which in turn phosphorylates various downstream targets, leading to a cascade of cellular responses.[6]

Caption: this compound-mediated activation of the adenylyl cyclase pathway.

Extraction and Quantification of this compound

The accurate extraction and quantification of this compound from Coleus forskohlii are crucial for research and commercial purposes. Various methods have been developed, with solvent extraction followed by chromatographic analysis being the most common approach.

3.1. Quantitative Data on this compound Content

The concentration of this compound can vary significantly depending on the plant part and the extraction method employed.

| Plant Part | This compound Content (% dry weight) | Reference |

| Dried Root | 0.3% | [4] |

| Dried Stem | 0.03% | [4] |

| Dried Leaf | Not detected | [4] |

3.2. Extraction Efficiency of Different Solvents

The choice of solvent plays a critical role in the yield of this compound.

| Solvent | Extraction Method | This compound Yield (%) | Reference |

| Methanol | Soxhlet | 2.91 | [18] |

| Ethanol | Soxhlet | 2.59 - 2.83 | [18] |

| Ethanol | Microwave-assisted | 2.29 | [18] |

| Ethanol | Ultrasound-assisted | 1.47 | [18] |

| Water | Soxhlet | 0.17 - 0.18 | [18] |

3.3. Experimental Protocol: Extraction and Isolation

This protocol outlines a general procedure for the extraction and isolation of this compound from dried Coleus forskohlii root powder.

Caption: General workflow for the extraction and isolation of this compound.

Methodology:

-

Extraction: Powdered dried root material (500 g) is extracted with a suitable solvent like chloroform (3 x 500 mL) or methanol with continuous stirring at room temperature.[19]

-

Concentration: The solvent extract is filtered and concentrated to dryness under reduced pressure to yield a semi-solid residue.[19]

-

Purification by Column Chromatography:

-

A portion of the crude extract is subjected to column chromatography using silica gel.[19]

-

The column is eluted with a suitable solvent system (e.g., a gradient of toluene and ethyl acetate).

-

Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

-

Crystallization: Fractions containing pure this compound are pooled, concentrated, and crystallized using a solvent system such as ethyl acetate and n-hexane to obtain pure this compound crystals.[19]

3.4. Experimental Protocol: Quantification by HPLC

High-Performance Liquid Chromatography (HPLC) is a precise and widely used method for the quantification of this compound.[20]

Chromatographic Conditions:

| Parameter | Specification |

| Column | C18 reversed-phase (e.g., 150 x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient of Water (A) and Acetonitrile (B) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Temperature | 30°C |

| Injection Volume | 10 µL |

Reference: A rapid method was developed for the evaluation of this compound in Coleus forskohlii Briq. (Lamiaceae). This compound was quantitated in the root and stem of dried C. forskohlii and in 17 market products by re- versed-phase liquid chromatography (LC) with a photodiode array detector at 210 nm. The tempera- ture was held constant at 30°C, and the retention time of this compound was approximately 6.8 min. The samples were extracted with acetonitrile by sonication.[4][21][22]

Sample Preparation:

-

Accurately weigh the dried plant extract.

-

Dissolve the extract in a known volume of HPLC-grade methanol or acetonitrile.

-

Sonication can be used to ensure complete dissolution.[4][21]

-

Filter the solution through a 0.45 µm syringe filter before injection.

Standard Preparation:

-

Prepare a stock solution of pure this compound standard in methanol or acetonitrile.

-

Prepare a series of working standard solutions of different concentrations by diluting the stock solution.

-

Generate a calibration curve by plotting the peak area against the concentration of the standard solutions.

Quantification:

-

Inject the prepared sample solution into the HPLC system.

-

Identify the this compound peak based on the retention time of the standard.

-

Quantify the amount of this compound in the sample by comparing its peak area with the calibration curve. The response is linear from 6.3 to 630 µg/mL with a correlation coefficient (R²) of 0.9998.[4][23]

Pharmacological Properties and Therapeutic Potential

The ability of this compound to elevate intracellular cAMP levels translates into a wide range of pharmacological activities.

| Therapeutic Area | Reported Effects | Clinical Evidence |

| Cardiovascular | Positive inotropic (increases force of contraction), vasodilation, lowers blood pressure.[3][7] | Positive effects observed with intravenous administration in some trials, but oral supplementation data is limited.[3][24] |

| Respiratory | Bronchodilation.[3] | Small clinical studies suggest potential benefits in reducing asthma attacks.[3] |

| Ophthalmology | Reduction of intraocular pressure.[5] | Conflicting results in human studies for glaucoma treatment.[3][24] |

| Weight Management | May promote lean body mass and reduce body fat.[5] | A small study in obese men showed potential benefits.[3][24] |

Conclusion

Coleus forskohlii remains the sole natural source for the commercial production of this compound, a diterpenoid with significant therapeutic potential.[9][25] Its unique ability to directly activate adenylyl cyclase makes it an invaluable tool in cell signaling research and a promising candidate for the development of novel therapeutics. This guide provides a comprehensive technical overview for researchers and drug development professionals, summarizing the current knowledge on its botany, biochemistry, analysis, and pharmacology. Further research, particularly well-designed clinical trials, is warranted to fully elucidate the therapeutic efficacy and safety of this compound for various health conditions.

References

- 1. advancingnortheast.in [advancingnortheast.in]

- 2. HORT 282 :: Lecture 35 [eagri.org]

- 3. mskcc.org [mskcc.org]

- 4. academic.oup.com [academic.oup.com]

- 5. The Therapeutic Potential of the Labdane Diterpenoid this compound | MDPI [mdpi.com]

- 6. goldbio.com [goldbio.com]

- 7. mpbio.com [mpbio.com]

- 8. bipcic.icpm.tuiasi.ro [bipcic.icpm.tuiasi.ro]

- 9. Total biosynthesis of the cyclic AMP booster this compound from Coleus forskohlii | eLife [elifesciences.org]

- 10. Horticulture :: Medicinal Crops :: Medicinal coleus [agritech.tnau.ac.in]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. Elucidation of this compound biosynthetic pathway in Coleus forskohlii | FP7 | CORDIS | European Commission [cordis.europa.eu]

- 14. Total biosynthesis of the cyclic AMP booster this compound from Coleus forskohlii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound: a specific stimulator of adenylyl cyclase or a diterpene with multiple sites of action? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Mechanism of action of this compound on adenylate cyclase: effect on bovine sperm complemented with erythrocyte membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound requires more than the catalytic unit to activate adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ijpsonline.com [ijpsonline.com]

- 19. phcog.com [phcog.com]

- 20. Quantitative Determination of this compound by TLC and HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Quantitative analysis of this compound in Coleus forskohlii (Lamiaceae) by reversed-phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. scispace.com [scispace.com]

- 23. academic.oup.com [academic.oup.com]

- 24. This compound: Health Benefits, Common Uses, Side Effects, and Risks [webmd.com]

- 25. Total biosynthesis of the cyclic AMP booster this compound from Coleus forskohlii - PMC [pmc.ncbi.nlm.nih.gov]

Forskolin's Effect on Intracellular Second Messengers: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Forskolin, a labdane diterpene isolated from the plant Coleus forskohlii, is a widely utilized research tool and potential therapeutic agent due to its profound effects on intracellular signaling. Its primary mechanism of action is the direct activation of adenylyl cyclase (AC), leading to a rapid and substantial increase in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP). This elevation in cAMP subsequently triggers a cascade of downstream events, most notably the activation of Protein Kinase A (PKA), which in turn phosphorylates a multitude of cellular proteins, thereby modulating a wide array of physiological processes. Furthermore, the this compound-induced cAMP surge engages in complex crosstalk with other second messenger systems, including intracellular calcium (Ca2+), often in a cell-type-specific manner. This technical guide provides a comprehensive overview of the core mechanisms of this compound's action, detailed experimental protocols for its study, quantitative data on its effects, and visual representations of the involved signaling pathways.

Core Mechanism of Action: Adenylyl Cyclase Activation

This compound directly binds to and activates most isoforms of transmembrane adenylyl cyclase, the enzyme responsible for the conversion of adenosine triphosphate (ATP) to cAMP.[1][2][3] This activation is independent of G-protein stimulation, which is the canonical mechanism for AC activation by hormones and neurotransmitters.[2] This unique property makes this compound an invaluable tool for studying the downstream effects of cAMP signaling in isolation from receptor-ligand interactions.

The binding of this compound to the catalytic subunit of adenylyl cyclase stabilizes an active conformation of the enzyme, leading to a significant increase in the rate of cAMP synthesis.[4] The half-maximal effective concentration (EC50) for adenylyl cyclase activation by this compound typically ranges from the low micromolar to nanomolar range, depending on the cell type and the specific AC isoforms expressed.[5][6][7]

Quantitative Data: this compound-Induced Adenylyl Cyclase Activation and cAMP Accumulation

The following tables summarize the dose-dependent effects of this compound on adenylyl cyclase activity and intracellular cAMP levels in various experimental systems.

| Cell Type/Tissue | Parameter | This compound Concentration | Observed Effect | Reference |

| Rat Cerebral Cortical Membranes | EC50 for Adenylyl Cyclase Activation | 5-10 µM | - | [5] |

| Rat Cerebral Cortical Slices | EC50 for cAMP Elevation | 25 µM | 35-fold elevation of cAMP | [2] |

| Rat Brain | EC50 for Adenylyl Cyclase Activation | 4 µM | - | [6] |

| S49 Cells | EC50 for cAMP Increase | 5 µM | - | [6] |

| C6-2B Rat Astrocytoma Cells | EC50 for cAMP Accumulation | > 50 µM | > 100-fold increase in cAMP | [7] |

| HEK 293 Cells | EC50 for cAMP production | 9.3 - 12.7 nM | - | [8] |

| Human Odontoblasts | Dose-dependent increase in [cAMP]i | 0.1 µM - 10 µM | Significant increase | [9][10] |

Downstream Signaling: Protein Kinase A (PKA) Activation and Substrate Phosphorylation

The primary effector of intracellular cAMP is Protein Kinase A (PKA), a serine/threonine kinase. In its inactive state, PKA exists as a heterotetramer consisting of two regulatory subunits and two catalytic subunits. The binding of cAMP to the regulatory subunits induces a conformational change that leads to the dissociation and activation of the catalytic subunits. These active catalytic subunits then phosphorylate a wide array of substrate proteins on serine or threonine residues within specific consensus sequences.

The activation of PKA by this compound-induced cAMP elevation has been demonstrated in numerous cell types and is a critical step in mediating the downstream physiological effects of this compound.[11]

Key Downstream Targets of PKA Activation

The substrates of PKA are numerous and their phosphorylation leads to diverse cellular responses. A prominent example is the cAMP response element-binding protein (CREB) , a transcription factor that, upon phosphorylation by PKA at Ser133, binds to cAMP response elements (CREs) in the promoter regions of target genes, thereby regulating their transcription.[4][12][13][14]

Other important PKA substrates include:

-

Ion channels: PKA can phosphorylate various ion channels, altering their activity and leading to changes in membrane potential and ion flux.[15]

-

Enzymes involved in metabolism: PKA plays a key role in regulating metabolic pathways, such as glycogenolysis and gluconeogenesis, through the phosphorylation of enzymes like phosphorylase kinase and glycogen synthase.

-

Structural proteins: Phosphorylation of cytoskeletal components can influence cell shape, motility, and adhesion.

-

Phosphodiesterases (PDEs): PKA can phosphorylate and regulate the activity of PDEs, enzymes that degrade cAMP, creating a negative feedback loop.[3][6]

A more extensive list of identified PKA substrates is available in public databases and literature.[16][17][18][19]

Quantitative Data: this compound-Induced PKA Activation

| Cell Type | This compound Concentration | Duration of Treatment | Observed Effect on PKA Activity | Reference |

| A6 Cells | 1 µM | 1 minute | 58% increase | [20] |

| T84 Cells | Not specified | 5 minutes (with VIP) | 360% increase over basal | [20] |

| Human Colonic Epithelial Cells | 10 µM | 10 minutes | Maximal activation | [21] |

| Bovine Aortic Endothelial Cells | 5 µM | Not specified | 2-fold increase in cAMP-kinase activity ratio | [20] |

Crosstalk with Intracellular Calcium (Ca2+) Signaling

The relationship between this compound-induced cAMP signaling and intracellular calcium ([Ca2+]i) is complex and highly dependent on the cellular context. In some cell types, elevation of cAMP can lead to an increase in [Ca2+]i, while in others it can have inhibitory or no effects. This crosstalk can occur through several mechanisms:

-

PKA-mediated phosphorylation of Ca2+ channels: PKA can phosphorylate and modulate the activity of various calcium channels, including L-type voltage-gated Ca2+ channels and IP3 receptors, leading to either increased or decreased Ca2+ influx or release from intracellular stores.[5][22]

-

Exchange protein directly activated by cAMP (Epac): Besides PKA, cAMP can also directly activate Epac, a guanine nucleotide exchange factor for the small G protein Rap1. The Epac signaling pathway has been shown to be involved in Ca2+ mobilization from intracellular stores in a PKA-independent manner.[2][23][24]

-

Regulation of Ca2+ pumps: PKA can phosphorylate and regulate the activity of Ca2+-ATPases, such as the sarcoplasmic/endoplasmic reticulum Ca2+-ATPase (SERCA) and the plasma membrane Ca2+-ATPase (PMCA), which are responsible for clearing Ca2+ from the cytoplasm.

Quantitative Data: this compound's Effect on Intracellular Calcium

The effects of this compound on intracellular calcium are varied and cell-type specific.

| Cell Type | This compound Concentration | Effect on [Ca2+]i | Proposed Mechanism | Reference |

| Rabbit Aorta | 1 µM | Induces Ca2+ release from intracellular stores | Depletion of a specific intracellular Ca2+ store | [25] |

| Rat Olfactory Receptor Neurons | Not specified | Increase due to Ca2+ influx | Activation of voltage-dependent Ca2+ channels | [26] |

| 7315c Tumor Cells | Not specified | No change in cytosolic Ca2+ concentration | cAMP acts distal to Ca2+ entry | [27] |

| Human Odontoblasts | Dose-dependent | Increase in [Ca2+]i | PKA-mediated Ca2+ influx via CALHM1 | [10] |

| T84 Intestinal Cells | Not specified | Elevation of [Ca2+]i | Epac-Rap-PLC signaling pathway | [2][23] |

| Beta Cells | 10 µM | Evokes Ca2+ signals | PKA-dependent and Epac2A-independent pathways | [5][24] |

Signaling Pathways and Experimental Workflows

Core this compound-cAMP-PKA Signaling Pathway

Caption: Core signaling pathway of this compound action.

Crosstalk between cAMP and Calcium Signaling

Caption: Crosstalk between cAMP and Ca2+ signaling pathways.

Experimental Workflow for Investigating this compound's Effects

Caption: General experimental workflow for studying this compound's effects.

Experimental Protocols

Protocol for cAMP Accumulation Assay (ELISA-based)

This protocol provides a general framework for measuring intracellular cAMP levels in response to this compound treatment using a competitive enzyme-linked immunosorbent assay (ELISA).

Materials:

-

Cells of interest cultured in appropriate plates (e.g., 96-well)

-

This compound stock solution (in DMSO)

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

-

Cell lysis buffer

-

cAMP ELISA kit (commercially available)

-

Plate reader capable of measuring absorbance at the appropriate wavelength

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density that allows for optimal growth and response. Incubate overnight.

-

Pre-treatment with PDE Inhibitor: To prevent cAMP degradation, pre-incubate the cells with a PDE inhibitor (e.g., 0.5 mM IBMX) in serum-free media for 30 minutes at 37°C.

-

This compound Treatment: Prepare serial dilutions of this compound in serum-free media containing the PDE inhibitor. Remove the pre-treatment media and add the this compound solutions to the cells. Incubate for the desired time (e.g., 15-30 minutes) at 37°C. Include a vehicle control (DMSO).

-

Cell Lysis: Aspirate the treatment media and lyse the cells according to the lysis buffer instructions provided with the cAMP ELISA kit.

-

cAMP Measurement: Perform the cAMP ELISA according to the manufacturer's protocol. This typically involves adding the cell lysates and a fixed amount of a cAMP-HRP conjugate to wells pre-coated with an anti-cAMP antibody. After incubation and washing steps, a substrate is added, and the color development is measured using a plate reader. The amount of cAMP in the sample is inversely proportional to the signal.

-

Data Analysis: Generate a standard curve using the provided cAMP standards. Calculate the concentration of cAMP in each sample by interpolating from the standard curve.

Protocol for In Vitro PKA Activity Assay (Kemptide-based)

This protocol describes a non-radioactive method for measuring the activity of PKA in cell lysates using a fluorescently labeled synthetic peptide substrate, Kemptide.[20][26][28]

Materials:

-

Cell lysates prepared from control and this compound-treated cells

-

Fluorescently labeled Kemptide (f-Kemptide)

-

PKA inhibitor (e.g., H-89 or PKI peptide)

-

ATP solution

-

Kinase reaction buffer

-

Agarose gel electrophoresis system

-

Fluorescence imager

Procedure:

-

Cell Lysate Preparation: Lyse control and this compound-treated cells in a buffer that preserves kinase activity. Determine the protein concentration of each lysate.

-

Kinase Reaction Setup: In separate tubes, prepare the following reaction mixtures on ice:

-

Total PKA activity: Cell lysate, kinase reaction buffer, ATP, and f-Kemptide.

-

PKA-specific activity: Cell lysate, kinase reaction buffer, ATP, f-Kemptide, and a PKA-specific inhibitor.

-

Blank: Kinase reaction buffer, ATP, and f-Kemptide (no lysate).

-

-

Kinase Reaction: Initiate the reaction by adding ATP and incubate at 30°C for a defined period (e.g., 10-30 minutes).

-

Stop Reaction: Terminate the reaction by heating the samples at 95°C for 5-10 minutes.

-

Electrophoresis: Separate the phosphorylated and unphosphorylated f-Kemptide by agarose gel electrophoresis. The phosphorylated peptide will have a different mobility.

-

Fluorescence Imaging and Quantification: Visualize the fluorescent bands using a fluorescence imager. Quantify the intensity of the bands corresponding to the phosphorylated f-Kemptide.

-

Data Analysis: Calculate the PKA-specific activity by subtracting the signal from the inhibitor-treated sample from the total activity. Normalize the activity to the protein concentration of the lysate.

Protocol for Measuring Intracellular Calcium ([Ca2+]i)

This protocol outlines a general method for measuring changes in intracellular calcium concentration using a fluorescent calcium indicator like Fura-2 AM.

Materials:

-

Cells grown on glass coverslips

-

Fura-2 AM (cell-permeant calcium indicator)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

-

This compound stock solution

-

Fluorescence microscopy system equipped for ratiometric imaging (excitation at ~340 nm and ~380 nm, emission at ~510 nm)

Procedure:

-

Cell Loading: Incubate cells grown on coverslips with Fura-2 AM (e.g., 2-5 µM) and Pluronic F-127 (e.g., 0.02%) in HBSS for 30-60 minutes at room temperature in the dark.

-

Washing: Wash the cells with fresh HBSS to remove extracellular dye and allow for de-esterification of the Fura-2 AM within the cells.

-

Imaging Setup: Mount the coverslip in a perfusion chamber on the stage of the fluorescence microscope.

-

Baseline Measurement: Acquire a baseline recording of the Fura-2 fluorescence ratio (F340/F380) before adding any stimulus.

-

This compound Stimulation: Perfuse the cells with HBSS containing the desired concentration of this compound.

-

Image Acquisition: Continuously record the fluorescence intensity at both excitation wavelengths throughout the experiment.

-

Data Analysis: Calculate the ratio of the fluorescence intensities (F340/F380) over time. An increase in this ratio corresponds to an increase in intracellular calcium concentration. The ratio values can be converted to absolute calcium concentrations through calibration with ionophores.

PKA-Independent and Other Effects of this compound

While the primary effects of this compound are mediated through the cAMP-PKA pathway, it is important for researchers to be aware of potential off-target or PKA-independent effects, especially at higher concentrations. These can include:

-

Direct modulation of ion channels: this compound has been shown to directly interact with and alter the gating of certain voltage-gated potassium channels, independent of adenylyl cyclase activation.[29]

-

Interaction with other signaling proteins: Some studies suggest that this compound and its analogs can interact with other proteins, such as phosphodiesterases and protein kinase C, although these effects are often observed at higher concentrations than those required for adenylyl cyclase activation.[1]

-

Activation of Epac: As mentioned earlier, cAMP can activate Epac, leading to PKA-independent downstream signaling.[2][23][24]

Conclusion

This compound is a powerful and versatile tool for investigating the intricate roles of cAMP signaling in cellular function. Its ability to directly and potently activate adenylyl cyclase provides a unique means to study the downstream consequences of elevated cAMP, including the activation of PKA and the complex interplay with other second messenger systems like intracellular calcium. A thorough understanding of its mechanism of action, coupled with the appropriate experimental design and quantitative analysis, is crucial for accurately interpreting the results of studies employing this valuable pharmacological agent. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their investigations of intracellular signaling pathways.

References

- 1. Regulation by this compound of cyclic AMP phosphodiesterase and protein kinase C activity in LLC-PK1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Epac1 mediates protein kinase A-independent mechanism of this compound-activated intestinal chloride secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Activation and induction of cyclic AMP phosphodiesterase (PDE4) in rat pulmonary microvascular endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The effect of this compound and the role of Epac2A during activation, activity, and deactivation of beta cell networks - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Rapid regulation of a cyclic AMP-specific phosphodiesterase (PDE IV) by this compound and isoproterenol in LRM55 astroglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. cAMP and Ca²⁺ signaling in secretory epithelia: crosstalk and synergism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Coordinate regulation of this compound-induced cellular proliferation in macrophages by protein kinase A/cAMP-response element-binding protein (CREB) and Epac1-Rap1 signaling: effects of silencing CREB gene expression on Akt activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. This compound increases phosphorylated-CREB and fos immunoreactivity in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. This compound Regulates L-Type Calcium Channel through Interaction between Actinin 4 and β3 Subunit in Osteoblasts | PLOS One [journals.plos.org]

- 16. researchgate.net [researchgate.net]

- 17. Discovery of cellular substrates for protein kinase A using a peptide array screening protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 18. PKA Substrates [esbl.nhlbi.nih.gov]

- 19. scbt.com [scbt.com]

- 20. This compound, phosphodiesterase inhibitors, and cyclic AMP analogs inhibit proliferation of cultured bovine aortic endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Cross-talk between calcium and cAMP-dependent intracellular signaling pathways. Implications for synergistic secretion in T84 colonic epithelial cells and rat pancreatic acinar cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. cAMP signaling through protein kinase A and Epac2 induces substance P release in the rat spinal cord - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Epac1 mediates protein kinase A–independent mechanism of this compound-activated intestinal chloride secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. This compound and caffeine induce Ca2+ release from intracellular stores in rabbit aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Characterization of this compound-induced Ca2+ signals in rat olfactory receptor neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. This compound enhances calcium-evoked prolactin release from 7315c tumor cells without increasing the cytosolic calcium concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Effects of various phosphodiesterase-inhibitors, this compound, and sodium nitroprusside on porcine detrusor smooth muscle tonic responses to muscarinergic stimulation and cyclic nucleotide levels in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Effect of this compound on voltage-gated K+ channels is independent of adenylate cyclase activation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacology of Forskolin Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Forskolin, a labdane diterpene isolated from the plant Coleus forskohlii, is a widely utilized tool in pharmacological research due to its unique ability to directly activate adenylyl cyclase (AC), a key enzyme in cellular signaling. This direct activation leads to a rise in intracellular cyclic adenosine monophosphate (cAMP) levels, a crucial second messenger involved in a myriad of physiological processes. The profound biological effects of this compound have spurred the development of a wide array of derivatives, each with distinct pharmacological profiles. This technical guide provides an in-depth exploration of the pharmacology of this compound and its derivatives, with a focus on their mechanism of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation. Quantitative data on the activity of various derivatives are presented for comparative analysis, and key signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding.

Introduction

This compound's primary mechanism of action is the direct, reversible, and receptor-independent activation of most isoforms of adenylyl cyclase.[1][2] This property makes it an invaluable experimental tool for investigating cAMP-mediated signaling pathways. The elevation of cAMP triggers a cascade of downstream events, most notably the activation of Protein Kinase A (PKA), which in turn phosphorylates numerous substrate proteins, leading to diverse cellular responses.[3] The therapeutic potential of modulating cAMP levels has driven research into synthesizing and characterizing this compound derivatives with improved potency, selectivity, and pharmacokinetic properties.[4] These derivatives have been investigated for a range of therapeutic applications, including cardiovascular diseases, asthma, glaucoma, and obesity.[5][6]

Mechanism of Action: The Adenylyl Cyclase-cAMP Signaling Pathway

This compound and its derivatives exert their effects by directly binding to the catalytic subunit of adenylyl cyclase.[7] This interaction stabilizes an active conformation of the enzyme, leading to an increased rate of ATP conversion to cAMP. The activation of adenylyl cyclase by this compound can be further potentiated by the stimulatory G-protein alpha subunit (Gsα), which is activated by G-protein coupled receptors (GPCRs).[5][8]

The canonical signaling pathway initiated by this compound is as follows:

-

This compound Binding: this compound binds to a specific site on the catalytic subunit of adenylyl cyclase.

-

Adenylyl Cyclase Activation: This binding allosterically activates the enzyme.

-

cAMP Production: Activated adenylyl cyclase catalyzes the conversion of ATP to cAMP.

-

PKA Activation: The accumulation of intracellular cAMP leads to the activation of PKA.

-

Downstream Effects: Activated PKA phosphorylates a variety of cellular proteins, leading to a wide range of physiological responses.

Figure 1. This compound-activated adenylyl cyclase signaling pathway.

Structure-Activity Relationships (SAR)

The pharmacological activity of this compound derivatives is highly dependent on their chemical structure. Modifications at various positions of the this compound molecule can significantly alter its potency and selectivity for different adenylyl cyclase isoforms.

-

1α- and 9α-Hydroxy Groups: Derivatization or removal of the hydroxyl groups at the 1α and 9α positions leads to a significant decrease in adenylyl cyclase activating activity, highlighting the critical role of these groups in binding and activation.[1]

-

6β- and 7β-Hydroxy Groups: Modifications at the 6β and 7β positions are generally well-tolerated, and these sites have been a primary focus for the synthesis of water-soluble and isoform-selective derivatives.[9]

-

11-Keto Group: Reduction of the 11-keto group to an 11β-hydroxy derivative results in an active compound.[1]

-

14,15-Vinyl Group: Reduction of the 14,15-vinyl group diminishes activity, and epoxidation at this position abolishes it.[1]

Quantitative Data on this compound Derivatives

The following tables summarize the quantitative data for this compound and a selection of its derivatives from various studies. These values provide a basis for comparing the potency and binding affinity of these compounds.

Table 1: Adenylyl Cyclase Activation (EC50 Values)

| Compound | Adenylyl Cyclase Isoform | EC50 (µM) | Reference |

| This compound | Rat Brain | 4 | [9] |

| 7-deacetyl-forskolin | Rat Brain | 15 | [9] |

| 6-(3-dimethylaminopropionyl)this compound (NKH477) | Type V | More potent than this compound | [4] |

| 6-(3-dimethylaminopropionyl)-14,15-dihydro-forskolin (DMAPD) | Type V | More potent than this compound | [4] |

Table 2: Binding Affinity (Kd and IC50 Values)

| Compound | Preparation | Ligand | Kd (nM) | IC50 (µM) | Reference |

| This compound | Rat Brain Membranes | [3H]this compound | 15 | - | [10] |

| This compound | Solubilized Bovine Brain Proteins | [3H]this compound | 14 | - | [11] |

| This compound | Rat Brain Membranes | [14,15-3H]DHF | - | 0.3 | [12] |

| 14,15-dihydrothis compound | Rat Brain Membranes | [14,15-3H]DHF | - | 0.8 | [12] |

| 7-desacetylthis compound | Rat Brain Membranes | [14,15-3H]DHF | - | 3 | [12] |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the pharmacological investigation of this compound derivatives.

Adenylyl Cyclase Activity Assay

This assay measures the ability of a compound to stimulate the production of cAMP from ATP by adenylyl cyclase in a cell membrane preparation.

Materials:

-

Cell membranes expressing the adenylyl cyclase isoform of interest (e.g., from Sf9 or HEK293 cells)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 1 mM ATP, 1 mM 3-isobutyl-1-methylxanthine (IBMX, a phosphodiesterase inhibitor)

-

[α-32P]ATP (radiolabel)

-

This compound or derivative of interest

-

Stop Solution: 2.5% SDS, 50 mM ATP, 1.75 mM cAMP

-

Alumina columns

-

Scintillation counter

Procedure:

-

Prepare cell membranes and determine protein concentration.

-

Prepare a reaction mixture containing assay buffer and [α-32P]ATP.

-

Add the this compound derivative at various concentrations to the reaction mixture.

-

Initiate the reaction by adding the cell membrane preparation.

-

Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).

-

Stop the reaction by adding the stop solution.

-

Separate the radiolabeled cAMP from unreacted [α-32P]ATP using alumina column chromatography.

-

Quantify the amount of [32P]cAMP produced using a scintillation counter.

-

Calculate the adenylyl cyclase activity and determine the EC50 value of the compound.

cAMP Immunoassay

This assay quantifies the intracellular concentration of cAMP in response to treatment with a this compound derivative.

Materials:

-

Cultured cells of interest

-

Cell culture medium

-

This compound or derivative of interest

-

Lysis buffer

-

cAMP immunoassay kit (e.g., ELISA or HTRF-based)

-

Plate reader (specific to the assay kit)

Procedure:

-

Seed cells in a multi-well plate and culture until they reach the desired confluency.

-

Treat the cells with various concentrations of the this compound derivative for a specified time.

-

Lyse the cells to release intracellular cAMP.

-

Perform the cAMP immunoassay according to the manufacturer's instructions. This typically involves a competitive binding reaction between the cAMP in the sample and a labeled cAMP conjugate for a limited number of anti-cAMP antibody binding sites.

-

Measure the signal using a plate reader. The signal is inversely proportional to the amount of cAMP in the sample.

-

Generate a standard curve using known concentrations of cAMP.

-

Calculate the concentration of cAMP in the cell lysates and determine the EC50 value of the compound.

Radioligand Binding Assay

This assay measures the affinity of a this compound derivative for its binding site on adenylyl cyclase using a radiolabeled this compound analog (e.g., [3H]this compound).

Materials:

-

Cell membranes containing adenylyl cyclase

-

Binding Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2

-

[3H]this compound (radioligand)

-

Unlabeled this compound or derivative of interest (competitor)

-

Glass fiber filters

-

Filtration apparatus

-

Scintillation fluid and counter

Procedure:

-

Prepare cell membranes and determine protein concentration.

-

In a multi-well plate, add the cell membranes, a fixed concentration of [3H]this compound, and varying concentrations of the unlabeled this compound derivative.

-

To determine non-specific binding, include wells with a high concentration of unlabeled this compound.

-

Incubate the plate to allow binding to reach equilibrium.

-

Rapidly filter the contents of each well through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 of the derivative and calculate the binding affinity (Ki) using the Cheng-Prusoff equation.

Figure 2. Experimental workflow for investigating this compound derivatives.

Conclusion

This compound and its derivatives remain indispensable tools in pharmacology and drug discovery. Their ability to directly modulate adenylyl cyclase activity provides a powerful means to investigate the intricacies of cAMP signaling. The ongoing exploration of the structure-activity relationships of novel this compound analogs holds the promise of developing new therapeutic agents with enhanced potency and isoform selectivity. The experimental protocols detailed in this guide provide a robust framework for the continued investigation and characterization of this important class of compounds.

References

- 1. Structure-activity relationships for activation of adenylate cyclase by the diterpene this compound and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. goldbio.com [goldbio.com]

- 3. Differential Interactions of the Catalytic Subunits of Adenylyl Cyclase with this compound Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound derivatives with increased selectivity for cardiac adenylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound as a tool for examining adenylyl cyclase expression, regulation, and G protein signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Physiological Roles for G Protein-Regulated Adenylyl Cyclase Isoforms: Insights from Knockout and Overexpression Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. G protein regulation of adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound as a Tool for Examining Adenylyl Cyclase Expression, Regulation, and G Protein Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Stimulation of adenylate cyclase by water-soluble analogues of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Binding of [3H]this compound to rat brain membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Binding of [3H]this compound to solubilized preparations of adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Characterization of this compound binding sites in rat brain membranes using [14,15-3H]14,15-dihydrothis compound as a ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

From Ancient Remedy to Modern Tool: The Scientific Journey of Forskolin

An In-depth Technical Guide on the History, Discovery, and Mechanism of a Unique Ayurvedic Diterpenoid

Abstract

Forskolin, a labdane diterpene isolated from the roots of Coleus forskohlii (syn. Plectranthus barbatus), represents a paradigm of ethnobotanical drug discovery. For centuries, this plant has been a staple in Ayurvedic medicine for a multitude of ailments. The isolation of this compound in the 1970s unveiled a unique pharmacological agent that directly and potently activates adenylyl cyclase, a critical enzyme in cellular signaling. This discovery not only validated its traditional uses but also provided the scientific community with an invaluable tool for studying the ubiquitous cyclic AMP (cAMP) second messenger system. This technical guide delineates the history of Coleus forskohlii in Ayurveda, chronicles the scientific discovery and characterization of this compound, presents key quantitative data on its activity, details relevant experimental protocols, and illustrates the core signaling pathways it modulates.

Historical Context: Coleus forskohlii in Ayurvedic Medicine

The use of Coleus forskohlii, known in Sanskrit as "Makandi" or "Pashanabhedi," is documented in ancient Hindu and Ayurvedic texts.[1][2] It is a perennial member of the mint family, Lamiaceae, indigenous to the subtropical and tropical regions of India, Nepal, and Thailand.[3][4][5] Traditional Ayurvedic practitioners utilized the root of the plant to treat a wide array of conditions.[2][6]

The primary applications in Ayurveda included cardiovascular ailments (such as hypertension and heart failure), respiratory disorders (like asthma), skin conditions (including eczema and psoriasis), and ophthalmic problems like glaucoma.[1][6][7] The plant was traditionally prepared as a root decoction or a powder mixed with other substances.[2] Ayurvedic energetics describe Makandi as having a pungent taste (rasa), a heating energy (virya), and a pungent post-digestive effect (vipaka), making it suitable for balancing the Vata and Kapha doshas.[3]

The Scientific Discovery and Isolation of this compound

Modern scientific investigation into Coleus forskohlii began in earnest in the 1970s. Researchers at the Central Drug Research Institute (CDRI) in India and Hoechst India Limited initiated screening programs to investigate the biological activities of extracts from the plant's roots, prompted by its extensive use in traditional medicine.[8][9] These initial studies confirmed the hypotensive (blood pressure-lowering) and antispasmodic effects of the extracts.[8][9]

In 1974, Indian researchers first isolated the active principle, a unique labdane diterpenoid, which was initially named coleonol.[9][10] The structure and stereochemistry were independently established by two groups in 1977.[11] This compound is now universally known as this compound.[10] It is primarily found in the tuberous roots of the plant, though smaller quantities have been identified in the stem.[10][11]

Physicochemical Properties

This compound (C₂₂H₃₄O₇; Molar Mass: 410.50 g·mol⁻¹) is a crystalline compound with a melting point of 230-232°C.[11][12] It is poorly soluble in water but soluble in organic solvents such as ethanol, chloroform, and DMSO.[12][13] This differential solubility is a key principle exploited in its extraction and purification.[10]

Mechanism of Action: Direct Activation of Adenylyl Cyclase

The seminal discovery that set this compound apart was its unique mechanism of action. In 1981, Seamon and Daly demonstrated that this compound directly activates the enzyme adenylyl cyclase (AC).[9][14] This was a landmark finding, as it was the first non-receptor-mediated, direct activation of the catalytic subunit of this enzyme ever described.[9]

Adenylyl cyclase is a transmembrane enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine 3',5'-monophosphate (cAMP).[4] cAMP is a ubiquitous second messenger that mediates the intracellular actions of a vast number of hormones and neurotransmitters.[12] By directly stimulating AC, this compound increases intracellular cAMP levels, bypassing the need for ligand-receptor binding at the cell surface.[12][15] This direct activation allows it to potentiate the effects of G-protein coupled receptor (GPCR) agonists that signal through the Gs alpha subunit and to induce cAMP-dependent responses even in their absence.[14][16]

Quantitative Pharmacological Data

The following tables summarize key quantitative data from foundational studies on this compound's activity.

Table 1: Adenylyl Cyclase Activation and cAMP Production

| Parameter | Value | Cell/Tissue Type | Reference |

| EC₅₀ for AC Activation | 4 - 10 µM | Rat Cerebral Cortical Membranes | [1][3][16] |

| EC₅₀ for cAMP Increase | 5 µM | S49 Wild-Type Cells | [3] |

| EC₅₀ for this compound Stimulation | 2.1 µM | CHO-5-HT1A Cells | [17] |

| cAMP Elevation | 35-fold | Rat Cerebral Cortical Slices | [1] |

Table 2: Physiological Effects (Clinical & Pre-clinical Data)

| Effect | Measurement | Value/Result | Model | Reference | | :--- | :--- | :--- | :--- | | Intraocular Pressure (IOP) | Max. Reduction from Baseline | 25% | Healthy Human Volunteers (1% suspension) |[18] | | Intraocular Pressure (IOP) | Mean Reduction over 4 weeks | 4.5 - 5.4 mmHg | Open Angle Glaucoma Patients (1% drops) |[18] | | Intraocular Pressure (IOP) | Mean Reduction from Baseline | ~4 mmHg (from 14.7 mmHg) | Healthy Human Volunteers (1% suspension) |[19] | | Cardiovascular Effects | Increase in dP/dtmax | 19% | Patients with Dilated Cardiomyopathy (4 µg/kg/min) |[20] | | Cardiovascular Effects | Increase in Heart Rate | 16% | Patients with Dilated Cardiomyopathy (4 µg/kg/min) |[20] | | Cardiovascular Effects | Reduction in Pulmonary Wedge Pressure | >50% | Patients with Congestive Cardiomyopathy |[21] | | Cardiovascular Effects | Increase in Stroke Volume Index | ~70% | Patients with Congestive Cardiomyopathy |[21] |

Key Experimental Protocols

Isolation and Purification of this compound from C. forskohlii

This protocol is a generalized representation based on early methods.[11][22]

-

Extraction: Dried and powdered roots of C. forskohlii are exhaustively extracted with a non-polar solvent like chloroform or a polar solvent like methanol at room temperature.

-

Concentration: The solvent from the combined extracts is removed under reduced pressure to yield a crude extract.

-

Column Chromatography: The crude extract is subjected to column chromatography over silica gel.

-

Elution: The column is eluted with a gradient of solvents, typically starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with a solvent like ethyl acetate.

-

Fraction Monitoring: Fractions are collected and monitored by Thin Layer Chromatography (TLC). This compound-containing fractions are identified by comparison with a standard and visualization using an anisaldehyde-sulfuric acid spray reagent followed by heating.

-

Crystallization: The this compound-rich fractions are pooled, concentrated, and the crude this compound is crystallized from a solvent system such as ethyl acetate and n-hexane to yield pure this compound.

Adenylyl Cyclase Activity Assay

This protocol describes a common method for measuring AC activity in membrane preparations.[4]

-

Membrane Preparation: Tissues (e.g., rat brain cortex) are homogenized in a cold buffer (e.g., Tris-HCl) and centrifuged. The resulting pellet is washed and resuspended to create a membrane preparation.

-

Assay Mixture: The assay is conducted in a reaction mixture containing Tris-HCl buffer, MgCl₂, ATP (the substrate), an ATP-regenerating system (e.g., creatine phosphokinase and phosphocreatine), and a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Incubation: The reaction is initiated by adding the membrane preparation to the assay mixture containing various concentrations of this compound (or other activators). The mixture is incubated at 30-37°C for a defined period (e.g., 10-15 minutes).

-

Termination: The reaction is stopped, typically by heating or adding a stop solution like EDTA.

-

cAMP Quantification: The amount of cAMP produced is then quantified using a competitive binding assay, such as a radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA).

Cellular cAMP Measurement (Homogeneous Assay)

Modern methods allow for high-throughput measurement of cAMP in intact cells, such as the cAMP-Glo™ Assay.[23]

-

Cell Plating: Cells are seeded into multi-well plates (e.g., 96- or 384-well) and cultured.

-

Compound Addition: The test compound (e.g., this compound dilutions) is added to the cells, and the plate is incubated at room temperature for a specific duration (e.g., 15 minutes) to stimulate cAMP production.

-

Cell Lysis & PKA Activation: A lysis buffer containing a cAMP-dependent protein kinase (PKA) is added. The released cAMP binds to the regulatory subunits of PKA, causing the catalytic subunits to be released in a cAMP-dependent manner.

-

ATP Detection: A Kinase-Glo® reagent is added, which contains luciferase and its substrate. This reagent terminates the PKA reaction and measures the amount of remaining ATP.

-

Signal Measurement: The luminescence is measured on a plate reader. The signal is inversely proportional to the cAMP concentration, as more cAMP leads to more PKA activity, which consumes more ATP, resulting in lower luminescence. A standard curve is used to correlate luminescence to absolute cAMP concentrations.

Visualization of Pathways and Workflows

This compound's Mechanism of Action: The cAMP Signaling Pathway

Caption: this compound directly activates adenylyl cyclase, increasing cAMP and activating PKA.

Experimental Workflow: Cellular cAMP Measurement

Caption: Workflow for a homogeneous, luminescence-based cellular cAMP assay.

Conclusion

The journey of this compound from a traditional Ayurvedic remedy to a fundamental tool in cellular biology is a testament to the value of ethnopharmacology. Its discovery provided a unique molecular probe that has been instrumental in elucidating the complexities of the adenylyl cyclase/cAMP signaling cascade. For researchers and drug development professionals, this compound remains a powerful activator for studying cAMP-mediated physiological processes, validating G-protein coupled receptor assays, and serving as a lead compound for the development of novel therapeutics. The rich history and potent, specific mechanism of action ensure that this compound will continue to be a compound of significant scientific interest.

References

- 1. This compound: unique diterpene activator of adenylate cyclase in membranes and in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound potentiates the stimulation of rat striatal adenylate cyclase mediated by D-1 dopamine receptors, guanine nucleotides, and sodium fluoride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stimulation of adenylate cyclase by water-soluble analogues of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Production and assay of antibodies to an activator of adenylate cyclase, this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. The effects of this compound eye drops on intra-ocular pressure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Positive inotropic and blood pressure lowering activity of a diterpene derivative isolated from Coleus forskohli: this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Clinical efficacy of Coleus forskohlii (Willd.) Briq. (Makandi) in hypertension of geriatric population - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. phcog.com [phcog.com]

- 12. This compound - Wikipedia [en.wikipedia.org]

- 13. Simultaneous Quantification of this compound and Iso-Forskolin in Coleus forskohlii (Wild.) Briq. and Identification of Elite Chemotype, Collected from Eastern Ghats (India) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound as a Tool for Examining Adenylyl Cyclase Expression, Regulation, and G Protein Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound as a tool for examining adenylyl cyclase expression, regulation, and G protein signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. This compound: unique diterpene activator of adenylate cyclase in membranes and in intact cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. resources.revvity.com [resources.revvity.com]

- 18. Efficacy and safety of 1% this compound eye drops in open angle glaucoma – An open label study - PMC [pmc.ncbi.nlm.nih.gov]

- 19. iovs.arvojournals.org [iovs.arvojournals.org]

- 20. Cardiovascular effects of this compound and phosphodiesterase-III inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Cardiovascular effects of this compound (HL 362) in patients with idiopathic congestive cardiomyopathy--a comparative study with dobutamine and sodium nitroprusside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. promega.com [promega.com]

The Structure-Activity Relationship of Forskolin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Forskolin, a labdane diterpene isolated from the roots of the Indian plant Coleus forskohlii, is a widely utilized tool in biomedical research due to its ability to directly activate most isoforms of adenylyl cyclase (AC).[1][2] This activation leads to a subsequent increase in intracellular levels of the second messenger cyclic adenosine monophosphate (cAMP), a critical signaling molecule involved in a vast array of physiological processes.[1] Understanding the intricate relationship between the chemical structure of this compound and its biological activity is paramount for the design of novel therapeutic agents targeting the adenylyl cyclase/cAMP signaling pathway. This guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, including quantitative data on its analogs, detailed experimental protocols, and visualizations of key concepts.

Core Structure of this compound

This compound is a complex diterpenoid characterized by a polycyclic structure featuring several hydroxyl groups, a ketone, an acetate group, and a vinyl group. The core scaffold provides a rigid framework upon which these functional groups are strategically positioned, each playing a distinct role in the molecule's interaction with adenylyl cyclase.

Structure-Activity Relationship (SAR) of this compound

The biological activity of this compound is highly sensitive to modifications at various positions of its core structure. Extensive research has elucidated the critical functional groups required for potent adenylyl cyclase activation.

Key Functional Groups for Activity:

-

1α- and 9α-Hydroxyl Groups: The hydroxyl groups at the 1α and 9α positions are crucial for this compound's activity. Derivatization or removal of these groups leads to a significant reduction in the ability to activate adenylyl cyclase, highlighting the importance of the alpha face of the molecule for its biological function.

-

11-Keto Group: The ketone at the 11-position is important for activity. Reduction of this keto group to an 11β-hydroxy derivative results in an active compound, suggesting that while the carbonyl oxygen is not strictly essential, the stereochemistry at this position influences activity.

-

14,15-Vinyl Group: The vinyl group at the terminus of the side chain also contributes to the molecule's potency. Reduction of the double bond in the vinyl group diminishes activity, and epoxidation of this group abolishes it completely.

Modifications at the 6β- and 7β-Positions:

-

6β- and 7β-Hydroxyl Groups: Modifications at the 6β- and 7β-hydroxyl groups are generally well-tolerated. A variety of ester derivatives at these positions have been synthesized, and many retain significant adenylyl cyclase-activating properties. However, none of these derivatives have been found to be more potent than this compound itself.

Quantitative Analysis of this compound and its Analogs

The following table summarizes the quantitative data on the adenylyl cyclase-activating effects of this compound and some of its key derivatives. The half-maximal effective concentration (EC50) is a measure of the concentration of a drug that is required for 50% of its maximum effect.

| Compound | Assay System | EC50 (µM) | Reference |

| This compound | Rat Brain Membranes | 4 | |

| This compound | S49 Cells | 5 | |

| 7β-acyl analogs | Rat Brain Membranes / S49 Cells | 4 - 15 | |

| 6β-acyl analogs | Rat Brain Membranes / S49 Cells | 30 - 100 | |

| 6,7-diacyl analogs | Rat Brain Membranes / S49 Cells | 1 - 25 | |

| This compound | Rat Cerebral Cortical Membranes | 5 - 10 | [1] |

| This compound | Rat Cerebral Cortical Slices | 25 | [1] |

Experimental Protocols

Adenylyl Cyclase Activity Assay in Rat Brain Membranes

This protocol describes a method for measuring adenylyl cyclase activity in a membrane preparation from rat brain tissue.

Materials:

-

Rat brain tissue

-

Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 1 mM EDTA)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 1 mM ATP, 0.1 mM cAMP, and a phosphodiesterase inhibitor like IBMX)

-

[α-³²P]ATP or a non-radioactive ATP detection system

-

This compound and its analogs

-

Scintillation counter or appropriate detection instrument

Procedure:

-

Membrane Preparation:

-

Homogenize fresh or frozen rat brain tissue in ice-cold homogenization buffer.

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at a high speed (e.g., 20,000 x g) to pellet the membranes.

-

Wash the membrane pellet with homogenization buffer and resuspend it in a suitable buffer for the assay.

-

-

Adenylyl Cyclase Assay:

-

In a reaction tube, combine the membrane preparation, assay buffer, and the desired concentration of this compound or its analog.

-

Initiate the reaction by adding the ATP substrate (e.g., [α-³²P]ATP).

-

Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time (e.g., 10-15 minutes).

-

Terminate the reaction by adding a stop solution (e.g., a solution containing EDTA and a detergent).

-

-

cAMP Measurement:

-

Separate the newly synthesized cAMP from the unreacted ATP. For radioactive assays, this is often done using column chromatography (e.g., Dowex and alumina columns).

-

Quantify the amount of cAMP produced. For radioactive assays, this is done by scintillation counting of the labeled cAMP. For non-radioactive assays, a variety of detection methods can be used, such as fluorescence or luminescence-based assays.

-

Measurement of Intracellular cAMP Levels in Cultured Cells

This protocol outlines a general procedure for measuring changes in intracellular cAMP levels in response to this compound treatment in a cell-based assay.

Materials:

-

Cultured cells (e.g., HEK293, CHO)

-

Cell culture medium

-

This compound or its analogs

-

Phosphodiesterase inhibitor (e.g., IBMX)

-

Cell lysis buffer

-

cAMP assay kit (e.g., ELISA, HTRF, or luminescence-based kits)

Procedure:

-